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Compound of Interest

Compound Name: AFM24

Cat. No.: B15144922

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key laboratory techniques to evaluate
the bioactivity of AFM24, a bispecific, tetravalent antibody that engages innate immune cells to
target EGFR-expressing tumors.[1][2] AFM24 is designed to bind to CD16A on natural killer
(NK) cells and macrophages, and to the epidermal growth factor receptor (EGFR) on tumor
cells.[1][2] This dual-targeting mechanism induces antibody-dependent cell-mediated
cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), leading to tumor
cell elimination.[1]

Binding Affinity and Specificity Assays

Characterizing the binding properties of AFM24 to both its immune effector and tumor cell
targets is a critical first step in evaluating its bioactivity.

Binding to CD16A-Expressing Effector Cells

This protocol details the assessment of AFM24 binding to primary human NK cells and
macrophages using flow cytometry.

Protocol:
o Effector Cell Preparation:

o Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.
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o Enrich for primary human NK cells using an appropriate isolation Kit.

o For macrophages, differentiate adherent mononuclear cells from PBMCs by culturing with
50 ng/mL human M-CSF, replenishing the media every 5-6 days for 1-4 weeks.

e Binding Reaction:

o Combine increasing concentrations of AFM24 with either human NK cells or
macrophages.

o To assess the specificity of the CD16A binding site and potential interference from serum
immunoglobulins, perform parallel binding assays in the presence of 10 mg/mL polyclonal
human serum IgG.

o Include a negative control antibody, such as an anti-RSV/CD16A bispecific antibody, to
confirm specificity.

o Incubate the cell-antibody mixtures at 37°C.
» Detection and Analysis:

o Detect cell surface-bound AFM24 using a secondary antibody, for example, an anti-
AFM24 monoclonal antibody followed by a fluorescein isothiocyanate (FITC)-conjugated
goat anti-mouse IgG.

o Analyze the median fluorescence intensity (MFI) of the stained cells by flow cytometry.

o Calculate the dissociation constant (KD) values by non-linear regression analysis of the
binding curves.

Quantitative Data Summary:
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Effector Cell Type Condition Mean KD (nM)
NK Cells In absence of competing IgG 6.2+2.0
In presence of 10 mg/mL
NK Cells 11.8+4.3
polyclonal IgG
Macrophages Not specified 13.4+11.2

Data sourced from preclinical evaluations of AFM24.

Binding to EGFR-Expressing Tumor Cells

This protocol outlines the procedure to determine the apparent binding affinity of AFM24 to
various EGFR-positive tumor cell lines.

Protocol:
e Tumor Cell Preparation:

o Culture EGFR-positive human tumor cell lines (e.g., A-431, A-549, DK-MG, HCT-116).
» Binding Reaction:

o Incubate the tumor cells with increasing concentrations of AFM24.

o Include a monovalent anti-EGFR scFv as a control to assess the avidity effect of the
bivalent binding of AFM24.

o Detection and Analysis:
o Use flow cytometry to measure the binding of AFM24 to the tumor cells.
o Determine the apparent KD values through non-linear regression.

Quantitative Data Summary:
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Apparent Affinity (KD) of

Tumor Cell Line EGFR Expression Level
AFM24 (nM)
A-431 High 8.1
] 62.6 (monovalent anti-EGFR
A-431 (control) High

scFv)

Data demonstrates that the bivalent binding of AFM24 results in a substantially higher apparent
affinity compared to monovalent binding.

In Vitro Cytotoxicity Assays

Evaluating the ability of AFM24 to induce the killing of tumor cells by immune effector cells is
fundamental to understanding its therapeutic potential.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
Assay

This protocol describes a calcein-release assay to measure AFM24-mediated ADCC by human
NK cells.

Protocol:
o Target Cell Labeling:

o Label EGFR-positive tumor target cells with calcein-AM.
e Co-culture:

o Culture the calcein-labeled tumor cells with PBMC-derived human NK cells at a specified
effector-to-target (E:T) ratio (e.g., 5:1).

o Add increasing concentrations of AFM24 to the co-culture.

o Include a negative control antibody and cetuximab as a comparator.
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o To assess the impact of competing 1gG, perform the assay in the presence of 10 mg/mL of

a non-specific monoclonal IgG1, such as palivizumab.

o Data Acquisition and Analysis:

o After a 4-hour incubation, measure the release of calcein from lysed target cells into the

supernatant using a fluorescence plate reader.

o Calculate the percentage of specific lysis.

o Determine the half-maximal effective concentration (EC50) and the maximum efficacy

(Emax) values by non-linear regression of the dose-response curves.

Quantitative Data Summary (ADCC):

Tumor Cell Line

Mean EC50 (pM)

DK-MG 0.7+04
A-431 19+15
HCT-116 3.3

HT-29 33+£22
LoVo 3.4+0.6
A-549 51+2.8
Panc 08.13 5.7+3.6
COLO205 30.4+25.6
SW-982 47.7+19.0

The potency of AFM24-induced ADCC was observed to be independent of the EGFR

expression level on the tumor cells.

Antibody-Dependent Cellular Phagocytosis (ADCP)

Assay
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This protocol details a flow cytometry-based assay to quantify AFM24-mediated ADCP by
macrophages.

Protocol:
o Target Cell Labeling:

o Label EGFR-positive tumor target cells with a fluorescent dye such as 5-
chloromethylfluorescein diacetate (CMFDA).

e Macrophage Preparation:
o Differentiate macrophages from PBMCs as described in section 1.1.
e Co-culture:

o Co-culture the CMFDA-labeled tumor cells with the differentiated macrophages at an E: T
ratio of 5:1.

o Add saturating concentrations of AFM24 (>10 pg/mL).

o Include negative control antibodies (e.g., anti-RSV/CD16A, anti-EGFR/RSV) and
cetuximab as a comparator.

o Data Acquisition and Analysis:

o After a 4-hour incubation, stain the cells with an anti-CD11b antibody to identify
macrophages.

o Use flow cytometry to quantify the percentage of CMFDA-positive (i.e., having
phagocytosed tumor cells) CD11b-positive macrophages.

o Calculate the fold-increase in ADCP compared to the no-antibody control.

Quantitative Data Summary (ADCP):
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) Fold-Increase in ADCP Fold-Increase in ADCP
Tumor Cell Line .
(AFM24 vs. Control) (Cetuximab vs. Control)
DK-MG (EGFRhigh) 7.1 Effective
HCT-116 (EGFRIow) 11.7 1.7

AFM24 induced robust macrophage-mediated ADCP of both EGFRhigh and EGFRIow target
cells, whereas cetuximab was only effective against EGFRhigh cells.

Cytokine Release Assay

This assay is crucial for assessing the potential for cytokine release syndrome, a common side
effect of immune-engaging therapies.

Protocol:

e Cell Culture:
o Incubate primary human PBMCs with EGFR-positive human A-431 tumor target cells.
o Add increasing concentrations of AFM24.

e Supernatant Collection and Analysis:
o After 24 hours of incubation, collect the cell culture supernatants.

o Measure the concentrations of various cytokines, such as IL-6, TNF, and IFN-y, using a
multiplex immunoassay or individual ELISAs.

EGFR Signaling Inhibition Assay

While the primary mechanism of action of AFM24 is through innate cell engagement, it is also
important to evaluate its effect on EGFR signaling.

Protocol:

e Cell Culture and Starvation:
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o Seed EGFR-positive tumor cells (e.g., A-431, A-549) in 96-well plates and culture for 20-
22 hours.

o Starve the cells in serum-free medium for 4 hours.

e Antibody and EGF Treatment:
o Incubate the starved cells with serial dilutions of AFM24 for 30 minutes.
o Stimulate the cells with 100 ng/mL of EGF for 10 minutes at 37°C.
e Lysis and Analysis:
o Wash the cells with ice-cold PBS and lyse them.
o Quantify the relative amount of phosphorylated EGFR using a Phospho-EGFR ELISA Kit.

Key Finding: The inhibitory activity of AFM24 on EGFR phosphorylation is over 1000-fold lower
than that of cetuximab, suggesting a favorable safety profile with a lower risk of EGFR-related
toxicities like skin rash.

Visualized Workflows and Pathways

The following diagrams illustrate the key mechanisms and experimental workflows described in

these application notes.

EGFR-Expressing Tumor Cell Biological Response
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Click to download full resolution via product page

Caption: Mechanism of Action of AFM24.
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Caption: Experimental Workflow for AFM24 Bioactivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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